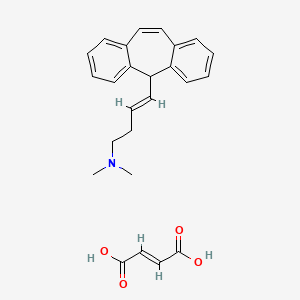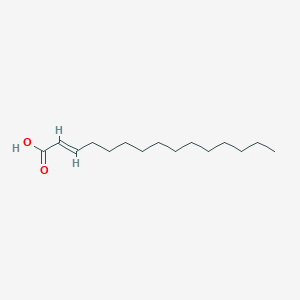
2-Pentadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-pentadecenoic acid is a pentadecenoic acid in which the olefinic double bond is at position 2 and has E configuration. It is a pentadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Applications De Recherche Scientifique
Novel Methoxylated Fatty Acids in Marine Organisms
Carballeira and Pagán (2001) identified new methoxylated fatty acids, including 2-methoxy-pentadecenoic acid, in the Caribbean sponge Callyspongia fallax. This discovery expands the range of known 2-methoxylated fatty acids in nature and suggests new fatty acid biosynthetic possibilities in marine organisms (Carballeira & Pagán, 2001).
Topoisomerase I Inhibition
An improved synthesis of (Z)-14-methyl-9-pentadecenoic acid led to sufficient quantities to study its inhibitory potential on human placenta DNA topoisomerase I. Carballeira, Sanabria, and Oyola (2007) found this acid inhibits the enzyme at concentrations of 500 μM (Carballeira, Sanabria, & Oyola, 2007).
Synthesis for Topoisomerase I Inhibitory Profile
Carballeira et al. (2004) achieved a stereoselective synthesis of monounsaturated analogs of pentadecenoic acid, which facilitates studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira et al., 2004).
Solid-State Miscibility and Polymorphism
Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of the binary system of pentadecanoic acid and hexadecanoic acid, revealing insights into the solid forms and composition domains of these fatty acids (Gbabode et al., 2009).
Biomarker for Dietary Fiber Intake
Weitkunat et al. (2017) demonstrated that gut-derived propionate, increasing with dietary fiber consumption, is used for hepatic synthesis of odd-chain fatty acids like pentadecanoic acid. This indicates its potential as a biomarker for dietary fiber intake (Weitkunat et al., 2017).
Microbial Oxidation of Alkanes
Souw, Luftmann, and Rehm (2005) studied the microbial oxidation of n-pentadecane by Candida strains, highlighting pentadecenoic acid's presence in culture fluids and cells, signifying a direct desaturation of pentadecanoic acid (Souw, Luftmann, & Rehm, 2005).
Extraction of Polyphenols from Crude Pollen
Oroian, Ursachi, and Dranca (2020) explored the extraction efficiency of polyphenols from crude pollen, where the defatted pollen revealed significant amounts of cis-14-pentadecenoic acid (Oroian, Ursachi, & Dranca, 2020).
Propriétés
Formule moléculaire |
C15H28O2 |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
(E)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13+ |
Clé InChI |
HOGWBMWOBRRKCD-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCC=CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCC=CC(=O)O |
Synonymes |
14-pentadecenoic acid pentadecenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)

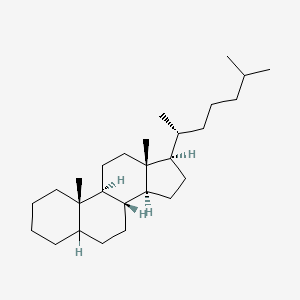
![[18F]Fdpn](/img/structure/B1235566.png)
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)
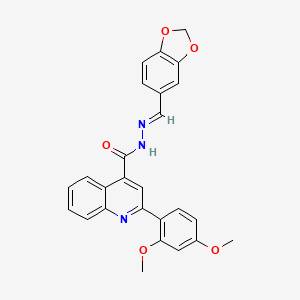
![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)
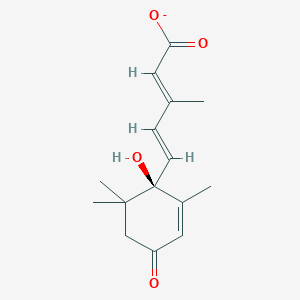


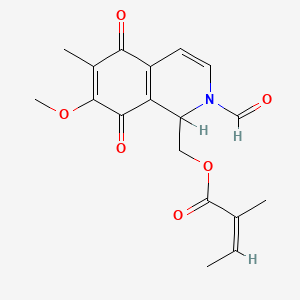
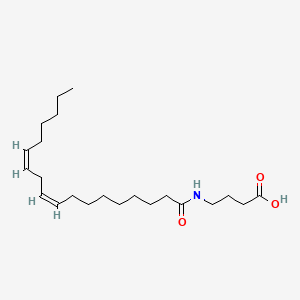
![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
